molecular formula C23H30N2O3S B5049134 N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2-ethylphenyl)methanesulfonamide

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2-ethylphenyl)methanesulfonamide

Cat. No.: B5049134
M. Wt: 414.6 g/mol
InChI Key: DUEKZCFYPMGXMJ-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2-ethylphenyl)methanesulfonamide is a complex organic compound with a molecular formula of C23H30N2O3S This compound is known for its unique structural features, which include a piperidine ring, a benzyl group, and a methanesulfonamide moiety

Properties

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2-ethylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3S/c1-3-21-11-7-8-12-22(21)25(29(2,27)28)18-23(26)24-15-13-20(14-16-24)17-19-9-5-4-6-10-19/h4-12,20H,3,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEKZCFYPMGXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)N2CCC(CC2)CC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2-ethylphenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and the benzyl group. One common method involves the reaction of 4-benzylpiperidine with an appropriate acylating agent to introduce the oxoethyl group. This is followed by the reaction with 2-ethylphenylmethanesulfonyl chloride to form the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2-ethylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2-ethylphenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2-ethylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide
  • N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide
  • N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide

Uniqueness

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2-ethylphenyl)methanesulfonamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of a piperidine ring, benzyl group, and methanesulfonamide moiety makes it a versatile compound with diverse applications in various fields of research.

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